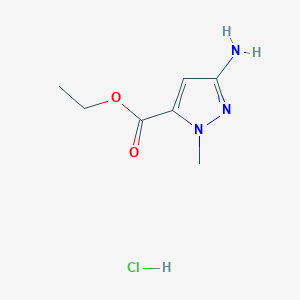

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a white crystalline solid that is soluble in water and some organic solvents . This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their versatile chemical properties and potential biological activities .

Mecanismo De Acción

Target of Action

It is known that triazole derivatives, such as this compound, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It is known that triazole compounds generally inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, thereby disrupting the synthesis of ergosterol . This disruption leads to changes in the permeability and rigidity of the fungal cell membrane, ultimately causing cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential interaction with the heme protein involved in the 14α-demethylation of lanosterol . The inhibition of this pathway can lead to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell and can lead to cell death .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good bioavailability.

Result of Action

The compound’s potential inhibition of the ergosterol biosynthesis pathway can lead to the accumulation of toxic 14α-methyl sterols, changes in the permeability and rigidity of the fungal cell membrane, and ultimately, cell death . Some triazole derivatives have shown good or moderate antimicrobial activities against certain microorganisms .

Action Environment

The action, efficacy, and stability of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be influenced by the solvent environment.

Análisis Bioquímico

Biochemical Properties

It is known that triazole derivatives, which include 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride, have been used as corrosion inhibitors . They interact with metal surfaces, displacing water molecules and forming a protective film

Cellular Effects

It is known that triazole derivatives can cause changes in behavior, such as altered sleep time and general depressed activity

Molecular Mechanism

It is known that triazole derivatives can interact with d-orbitals of metals to provide a protective film

Dosage Effects in Animal Models

It is known that triazole derivatives can cause changes in behavior, such as altered sleep time and general depressed activity

Métodos De Preparación

The synthesis of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves the reaction of precursor compounds with hydrochloric acid. One common method involves the reaction of 3-methyl-4H-1,2,4-triazol-4-amine with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, at temperatures between 2-8°C to ensure stability and prevent decomposition .

Análisis De Reacciones Químicas

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Aplicaciones Científicas De Investigación

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be compared with other triazole compounds, such as:

1,2,3-triazole: Another isomer of triazole with different nitrogen atom arrangements.

4-amino-1,2,4-triazole: A similar compound with an amino group at the 4-position.

Fluconazole: A triazole-based antifungal drug.

Propiedades

Número CAS |

56873-82-6 |

|---|---|

Fórmula molecular |

C3H7ClN4 |

Peso molecular |

134.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.